molecular formula C18H19N5O4S B2496984 5-(sec-butylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852171-55-2

5-(sec-butylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2496984
CAS No.: 852171-55-2
M. Wt: 401.44
InChI Key: UDTWEPXIUFIUOZ-UHFFFAOYSA-N
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Description

5-(sec-butylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a unique compound known for its complex structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to the class of pyrimidopyrimidines, a group known for their diverse chemical activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-butylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including the formation of the pyrimidopyrimidine core and the subsequent functionalization of the compound. The synthetic route may involve the following steps:

  • Formation of the Pyrimidopyrimidine Core: : This can be achieved through the condensation of suitable aldehydes or ketones with urea or thiourea under acidic or basic conditions.

  • Functionalization: : Subsequent steps may involve nitration, methylation, and thioether formation using specific reagents and catalysts under controlled reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques such as batch or continuous flow processes. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: : The thioether group can be oxidized to sulfoxide or sulfone under appropriate conditions.

  • Reduction: : The nitro group can be reduced to an amino group using hydrogenation or other reduction methods.

  • Substitution: : Various nucleophiles can replace the nitro group or other functional groups under suitable conditions.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide, peracids, or oxygen in the presence of catalysts.

  • Reduction: : Hydrogen gas with palladium or platinum catalysts, or chemical reducers like tin(II) chloride.

  • Substitution: : Nucleophiles like thiolates, amines, or alkoxides under basic conditions.

Major Products

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Amino derivatives.

  • Substitution: : Various substituted pyrimidopyrimidine derivatives.

Scientific Research Applications

The compound finds applications in various fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor or a biochemical probe.

  • Medicine: : Potential therapeutic agent due to its unique chemical structure.

  • Industry: : Utilized in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with biological macromolecules. The thioether and other functional groups may also play roles in binding to proteins or enzymes, affecting their function.

Comparison with Similar Compounds

Compared to other pyrimidopyrimidines, 5-(sec-butylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific functional groups and substitution pattern.

Similar Compounds

  • 1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: : Lacks the nitro and sec-butylthio groups.

  • 5-ethylthio-1,3-dimethyl-7-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: : Different thioether and phenyl substitutions.

  • 5-(sec-butylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: : Similar thioether but lacks the nitro group.

Conclusion

This compound is a fascinating compound with diverse applications and unique chemical properties

Properties

IUPAC Name

5-butan-2-ylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-5-10(2)28-16-13-15(21(3)18(25)22(4)17(13)24)19-14(20-16)11-6-8-12(9-7-11)23(26)27/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTWEPXIUFIUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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